molecular formula C32H31F5N2O6 B613495 Fmoc-d-lys(boc)-opfp CAS No. 133083-36-0

Fmoc-d-lys(boc)-opfp

Cat. No. B613495
CAS RN: 133083-36-0
M. Wt: 634.6
InChI Key: HLNVSYQQDWNJRI-JOCHJYFZSA-N
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Description

Fmoc-d-lys(boc)-opfp is a synthetic amino acid that is commonly used in the laboratory setting for a variety of biochemical and physiological applications. Fmoc-d-lys(boc)-opfp is an optically pure amino acid, meaning that it is composed of only one enantiomer, or mirror image, of the molecule. This makes it an ideal choice for researchers looking for an optically pure amino acid for their experiments. Fmoc-d-lys(boc)-opfp is a versatile molecule that can be used in a variety of laboratory settings, from protein synthesis to enzyme assays.

Scientific Research Applications

Peptide-Based Hydrogels

Peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications . Fmoc-d-lys(boc)-opfp is used in the synthesis of these hydrogels . PHGs are soft materials formed by water-swollen networks with a non-Newtonian fluid behavior and self-supporting features .

Drug Delivery Systems

PHGs, which can be synthesized using Fmoc-d-lys(boc)-opfp, are also used as drug delivery systems . The intrinsic biocompatibility of their molecular constituents, chemical accessibility, tunability, and the generation of a physiologically relevant environment make them ideal for this application .

Diagnostic Tools for Imaging

The same PHGs can also be used as diagnostic tools for imaging . This is due to their chemical and physical responsiveness to stimuli, which makes them suitable for in vitro experiments .

Scaffold for Bioprinting Applications

A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, referred to as series K, containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications . Fmoc-d-lys(boc)-opfp can be used in the synthesis of these peptides .

Tissue Engineering

Among the Fmoc-derivatives of series K, Fmoc-K3 hydrogel, which is the more rigid one, acts as potential material for tissue engineering . It fully supports cell adhesion, survival, and duplication .

Synthesis of Ultrashort Cationic Lipopeptides

Fmoc-d-lys(boc)-opfp can be used in the synthesis of ultrashort cationic lipopeptides . These lipopeptides were designed to mimic the amphiphilic nature crucial for their activity but with only a very short peptide sequence .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31F5N2O6/c1-32(2,3)45-30(41)38-15-9-8-14-22(29(40)44-28-26(36)24(34)23(33)25(35)27(28)37)39-31(42)43-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,38,41)(H,39,42)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNVSYQQDWNJRI-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31F5N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692814
Record name Pentafluorophenyl N~6~-(tert-butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

634.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-d-lys(boc)-opfp

CAS RN

133083-36-0
Record name Pentafluorophenyl N~6~-(tert-butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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